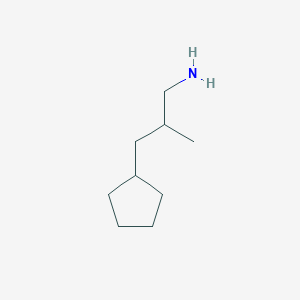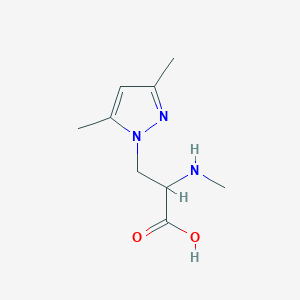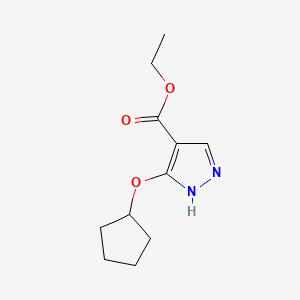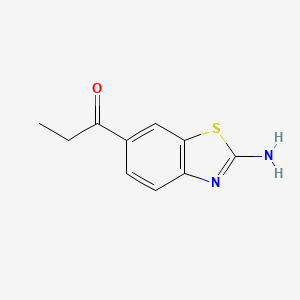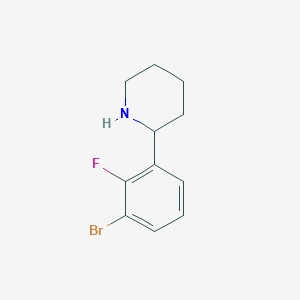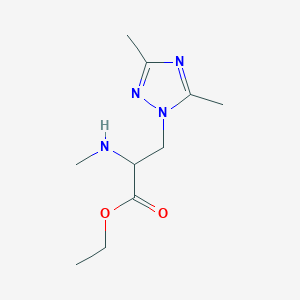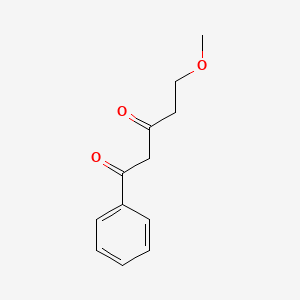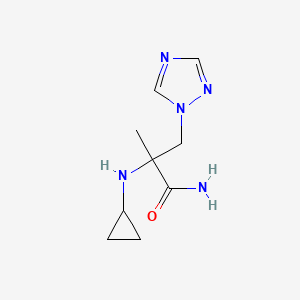
2-(Cyclopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is a compound that features a cyclopropylamino group, a methyl group, and a 1,2,4-triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and formamide.
Introduction of the cyclopropylamino group: This step involves the reaction of cyclopropylamine with an appropriate intermediate, often under basic conditions.
Attachment of the methyl group: This can be done through alkylation reactions using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes:
Use of catalysts: Catalysts such as palladium or copper may be used to enhance reaction rates.
Optimization of reaction conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2-(Cyclopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogen additions.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
2-(Cyclopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antifungal, antibacterial, and anticancer agent due to the presence of the 1,2,4-triazole ring.
Agrochemistry: The compound is investigated for its potential use as a fungicide and herbicide.
Materials Science: It is studied for its potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of 2-(Cyclopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors that are crucial for the survival and proliferation of pathogens or cancer cells.
Pathways Involved: It may inhibit key pathways such as DNA synthesis, protein synthesis, or cell wall synthesis in pathogens.
類似化合物との比較
Similar Compounds
Fluconazole: A well-known antifungal agent that also contains a 1,2,4-triazole ring.
Anastrozole: An anticancer agent that inhibits aromatase and contains a 1,2,4-triazole ring.
Uniqueness
2-(Cyclopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is unique due to the presence of the cyclopropylamino group, which may confer additional biological activity and specificity compared to other triazole-containing compounds .
特性
分子式 |
C9H15N5O |
|---|---|
分子量 |
209.25 g/mol |
IUPAC名 |
2-(cyclopropylamino)-2-methyl-3-(1,2,4-triazol-1-yl)propanamide |
InChI |
InChI=1S/C9H15N5O/c1-9(8(10)15,13-7-2-3-7)4-14-6-11-5-12-14/h5-7,13H,2-4H2,1H3,(H2,10,15) |
InChIキー |
CURANPFHGDVIBX-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C=NC=N1)(C(=O)N)NC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




